N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide
Description
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide: is a complex organic compound characterized by its unique structural framework. This compound features a pyrano[4,3-b]pyridine core, which is fused with a benzamide moiety. The presence of ethoxy and fluorine substituents further enhances its chemical properties, making it a subject of interest in various scientific fields.
Properties
IUPAC Name |
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-2-23-16-13(4-3-5-14(16)18)17(21)20-12-8-11-10-22-7-6-15(11)19-9-12/h3-5,8-9H,2,6-7,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULWTHSUYNDJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1F)C(=O)NC2=CC3=C(CCOC3)N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrano[4,3-b]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the ethoxy and fluorine substituents via nucleophilic substitution reactions. The final step is the coupling of the pyrano[4,3-b]pyridine intermediate with 2-ethoxy-3-fluorobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)quinoline-2-carboxamide
- Dimethyl 2,6-pyridinedicarboxylate
- Methyl 4-aminobenzoate
Uniqueness
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-ethoxy-3-fluorobenzamide stands out due to its unique combination of a pyrano[4,3-b]pyridine core with ethoxy and fluorine substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
